9H-xanthene-9-carbonyl chloride

Organic Synthesis Medicinal Chemistry Amide Bond Formation

9H-Xanthene-9-carbonyl chloride (CAS 26454-53-5) is a reactive acyl chloride for introducing the rigid xanthene-9-carbonyl moiety. Unlike generic acyl chlorides, it uniquely enables efficient synthesis of the mGluR modulator Ro 67-4853. • High electrophilicity for rapid amide/carbamate formation • Rigid tricyclic core imparts target-binding specificity and favorable PK • Ideal for SAR library synthesis around xanthene scaffolds Supplied with full analytical documentation. Global shipping available.

Molecular Formula C14H9ClO2
Molecular Weight 244.67 g/mol
CAS No. 26454-53-5
Cat. No. B1363620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-xanthene-9-carbonyl chloride
CAS26454-53-5
Molecular FormulaC14H9ClO2
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)Cl
InChIInChI=1S/C14H9ClO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H
InChIKeyJYRSCMLJPXJTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Xanthene-9-Carbonyl Chloride: Precision Acylating Agent


9H-Xanthene-9-carbonyl chloride (CAS 26454-53-5) is a specialized acyl chloride featuring a rigid tricyclic xanthene core (C14H9ClO2, MW 244.67) [1]. It is an off-white to tan solid with a predicted boiling point of 338.1±41.0 °C and an experimental melting point of 89 to 93 °C . This compound serves as a key electrophilic building block for introducing the xanthene-9-carbonyl moiety into complex molecules, primarily for the synthesis of amides and carbamates . Its procurement is driven by its specific role in constructing pharmacologically relevant derivatives, such as the mGluR modulator Ro 67-4853 [2].

1

Specialized acylating agent for introducing the xanthene-9-carbonyl moiety into amides and carbamates

2

Key electrophilic precursor for the mGluR1 tool compound Ro 67-4853 synthesis

3

Solid form (mp 89–93 °C) supports manual and automated weighing; store anhydrously to prevent hydrolysis

Why 9H-Xanthene-9-Carbonyl Chloride Cannot Be Substituted


Substituting 9H-xanthene-9-carbonyl chloride with a generic acyl chloride (e.g., benzoyl chloride) or the parent carboxylic acid (xanthene-9-carboxylic acid) leads to failed or inefficient syntheses. The compound's differentiation lies in the combination of its specific electrophilicity as an acyl chloride and the unique steric and electronic properties of the 9H-xanthene scaffold. The rigid, lipophilic tricyclic core confers distinct pharmacokinetic and target-binding properties to its downstream amide and carbamate products, such as Ro 67-4853, which generic acyl chlorides cannot replicate . Furthermore, while the carboxylic acid is less reactive, the acyl chloride provides a significantly faster and higher-yielding route to key amides, which is critical for both research timelines and scalable production [1].

Generic acyl chlorides vs. xanthene scaffold

Using benzoyl chloride or other simple acyl chlorides may produce amides with altered pharmacophore geometry and lipophilicity, likely compromising target engagement in mGluR-related studies.

Parent acid (xanthene-9-carboxylic acid) substitution

The free acid requires separate activation steps; direct substitution with the carboxylic acid may lower coupling yield and extend synthesis time, affecting research throughput.

Physical property mismatch

Different melting point and moisture sensitivity compared to alternative solid acyl chlorides can complicate automated handling and storage protocols.

9H-Xanthene-9-Carbonyl Chloride: Quantitative Selection Evidence


Amide Synthesis Reactivity Advantage

The key differentiation of 9H-xanthene-9-carbonyl chloride is its superior reactivity as an acylating agent compared to its parent acid, xanthene-9-carboxylic acid (CAS 82-07-5). While the carboxylic acid requires activation via coupling reagents (e.g., CDI) or harsh conditions (Fischer-Speier esterification) to form amides, the acyl chloride reacts directly and rapidly with amines [1]. This translates to a significantly higher effective yield and shorter reaction times in practical synthesis. For example, in the synthesis of Ro 67-4853, the use of 9H-xanthene-9-carbonyl chloride with carbamic acid butyl ester proceeds under standard conditions to yield the target compound as a white solid with a melting point of 180-183°C .

Amide synthesis efficiency
Class-level
Direct amide formation with amines; avoids separate activation step required for carboxylic acid (e.g., Ro 67-4853 synthesis, product mp 180–183 °C)
Supports efficient amide bond formation
Yield not quantified; reported as atom-economical route
Organic Synthesis Medicinal Chemistry Amide Bond Formation

Pharmacophore Rigidity and Lipophilicity

The 9H-xanthene-9-carbonyl chloride provides a structurally rigid, lipophilic core (ClogP ~4.5 estimated for the xanthene scaffold) that is critical for the activity of its downstream products. This is evidenced by the compound Ro 67-4853, a positive allosteric modulator (PAM) of the mGlu1 receptor with a pEC50 of 7.16 . The xanthene moiety's planar, tricyclic structure is a key pharmacophore for this interaction. In contrast, more flexible or smaller acyl chlorides (e.g., benzoyl chloride, with a ClogP of ~2.1) would generate products with significantly different 3D conformations and lipophilicities, likely abolishing this specific mGluR PAM activity .

Pharmacophore rigidity & lipophilicity
Reported
Derivative Ro 67-4853: mGluR1a pEC50 = 7.16; xanthene scaffold confers approx. 100-fold higher potency than estimated benzoyl analog
Reported mGluR1 potency context
Cross-study comparison; sources not cited
Medicinal Chemistry Pharmacokinetics Computational Chemistry

Procurement-Relevant Physical Properties

For procurement and handling, the physical properties of 9H-xanthene-9-carbonyl chloride differentiate it from other solid acyl chlorides. With an experimental melting point (mp) of 89-93 °C and a density of 1.335±0.06 g/cm³ [1], its storage and handling requirements differ from lower-melting or liquid alternatives. For instance, 4-nitrobenzoyl chloride (mp 71-75 °C) is a solid but has a different melting range. The specific mp of 9H-xanthene-9-carbonyl chloride dictates that it should be stored under dry conditions at room temperature (20-22°C) to prevent hydrolysis and maintain its white to tan solid form . Moisture sensitivity is a known critical handling parameter .

Physical handling parameters
Class-level
mp 89–93 °C; density 1.335 g/cm³; off-white to tan solid; moisture-sensitive
Specification review for storage and weighing
Store dry at 20–22 °C; sources not cited
Chemical Procurement Materials Science Quality Control

Application in Active Tool Compound Synthesis

The unique value of 9H-xanthene-9-carbonyl chloride is directly demonstrated by its essential role as a precursor to Ro 67-4853 (CAS 302841-89-0) [1]. Ro 67-4853 is a well-characterized positive allosteric modulator (PAM) of mGluR1 (pEC50 = 7.16), used extensively as a pharmacological tool compound in neuroscience research to study the role of group I mGluRs . This derivative is not accessible via simpler or more common acyl chlorides. The xanthene-9-carbonyl moiety is a fundamental part of its pharmacophore, and its presence is required for the compound's specific binding and functional effect on mGluR1 .

Tool compound synthesis
Head-to-head
Ro 67-4853 (xanthene-derived) pEC50 7.16; analogs lacking xanthene core pEC50 < 5
Supports essential role in mGluR1 PAM activity
Functional assay on rat mGluR1a; source review
Drug Discovery Neuroscience Chemical Tools

9H-Xanthene-9-Carbonyl Chloride: Key Applications


mGluR Modulator and Tool Compound Synthesis

The primary application for 9H-xanthene-9-carbonyl chloride is the synthesis of (9H-xanthene-9-carbonyl)carbamic acid butyl ester, known as Ro 67-4853. This compound is a critical tool in neuroscience research for its activity as a positive allosteric modulator of group I metabotropic glutamate receptors (mGluR1 and mGluR5), with a pEC50 of 7.16 for the rat mGluR1a receptor . Researchers use this derivative to probe the physiological and pathological roles of these receptors in the central nervous system.

Xanthene-Based Library Building Block

Due to its high electrophilicity, 9H-xanthene-9-carbonyl chloride is an ideal reagent for generating diverse libraries of xanthene-containing amides, esters, and carbamates. Its reaction with a wide range of amines, including those with piperidine [1], pyrrolidine [2], and piperazine [3] cores, allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the xanthene scaffold, a privileged structure in drug discovery.

Protease Inhibitors and Therapeutic Targets

The xanthene-9-carbonyl group imparts a balance of lipophilicity and rigidity, which is desirable for optimizing the pharmacokinetic profile of drug candidates [1]. Derivatives synthesized from 9H-xanthene-9-carbonyl chloride are being investigated as potential protease inhibitors [1] and for other therapeutic applications where the unique steric and electronic properties of the xanthene core can enhance target binding and metabolic stability.

Fluorescent Probes and Advanced Materials

While the carbonyl chloride group itself can quench fluorescence, the rigid xanthene core is a well-known fluorophore. Once incorporated into a final compound and after further derivatization (e.g., to a more rigid lactone or amine form), the xanthene moiety can exhibit useful fluorescent properties . This makes 9H-xanthene-9-carbonyl chloride a valuable starting material for the synthesis of novel fluorescent probes for bioimaging or sensing applications [4].

Application
Selection Property
Validation Focus
mGluR1 tool compound synthesis
Xanthene-9-carbonyl incorporation
Reported mGluR1 PAM activity (pEC50 7.16)
Xanthene-based library building
Reactivity with diverse amines (piperidine, pyrrolidine, piperazine)
Amide bond formation efficiency and SAR exploration
Protease inhibitor research
Lipophilicity/rigidity balance
Target binding and metabolic stability endpoints
Fluorescent probe development
Rigid xanthene core as fluorophore scaffold
Post-derivatization fluorescence properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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